Cas no 38418-25-6 (p-iodoacetoacetanilide)
p-iodoacetoacetanilide Chemical and Physical Properties
Names and Identifiers
-
- p-iodoacetoacetanilide
- (e)-5-stilbenediol
- (E)-5-styrylbenzene-1,3-diol
- (E)-5-styrylbenzene-1,3-thiol
- 3,5-dihydroxystilbene
- 3,5-TRANS-DIHYDROXYSTILBENE
- 5-(2-Phenylethenyl)benzene-1,3-diol
- N-(4-iodophenyl)-3-oxobutanamide
- Pinosylvinmonomethyletheracetat
- p-Iodacetoacetanilid
- Pisylvin
- trans-3,5-Dihydroxystilbene
- EN300-77536
- AKOS000166169
- Z57515051
- 38418-25-6
- DTXSID201302170
- SCHEMBL7094502
-
- Inchi: 1S/C10H10INO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
- InChI Key: PHQKQZWGTMATIC-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)NC(CC(C)=O)=O
Computed Properties
- Exact Mass: 302.97600
- Monoisotopic Mass: 302.97563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.17000
- LogP: 2.28180
p-iodoacetoacetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
p-iodoacetoacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF84397-50mg |
N-(4-Iodophenyl)-3-oxobutanamide |
38418-25-6 | 95% | 50mg |
$128.00 | 2023-12-30 | |
| A2B Chem LLC | AF84397-100mg |
N-(4-Iodophenyl)-3-oxobutanamide |
38418-25-6 | 95% | 100mg |
$174.00 | 2023-12-30 | |
| A2B Chem LLC | AF84397-250mg |
N-(4-Iodophenyl)-3-oxobutanamide |
38418-25-6 | 95% | 250mg |
$233.00 | 2023-12-30 | |
| A2B Chem LLC | AF84397-500mg |
N-(4-Iodophenyl)-3-oxobutanamide |
38418-25-6 | 95% | 500mg |
$407.00 | 2023-12-30 | |
| A2B Chem LLC | AF84397-1g |
N-(4-Iodophenyl)-3-oxobutanamide |
38418-25-6 | 95% | 1g |
$530.00 | 2023-12-30 | |
| Enamine | EN300-77536-0.05g |
N-(4-iodophenyl)-3-oxobutanamide |
38418-25-6 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-77536-0.1g |
N-(4-iodophenyl)-3-oxobutanamide |
38418-25-6 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-77536-0.25g |
N-(4-iodophenyl)-3-oxobutanamide |
38418-25-6 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-77536-0.5g |
N-(4-iodophenyl)-3-oxobutanamide |
38418-25-6 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-77536-1.0g |
N-(4-iodophenyl)-3-oxobutanamide |
38418-25-6 | 95.0% | 1.0g |
$470.0 | 2025-03-21 |
p-iodoacetoacetanilide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on p-iodoacetoacetanilide
Professional Introduction to p-Iodoacetoacetanilide (CAS No. 38418-25-6)
p-Iodoacetoacetanilide, a compound with the chemical formula C8H7INO2, is a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure features a p-iodoacetoacetanilide moiety, which makes it particularly valuable in the development of various bioactive molecules. This introduction explores the compound's properties, applications, and recent advancements in its utilization within the pharmaceutical and chemical industries.
The CAS No. 38418-25-6 of p-Iodoacetoacetanilide provides a unique identifier for this substance, ensuring precise referencing in scientific literature and industrial processes. The presence of an iodine atom in its structure enhances its reactivity, making it a crucial building block for further functionalization. This characteristic has garnered significant attention from researchers aiming to develop novel therapeutic agents.
In recent years, p-Iodoacetoacetanilide has been extensively studied for its role in constructing complex molecular architectures. Its applications span across multiple domains, including medicinal chemistry, agrochemicals, and material science. One of the most notable areas of research involves its use as a precursor in the synthesis of heterocyclic compounds, which are known for their diverse biological activities.
Recent studies have highlighted the potential of p-iodoacetoacetanilide in the development of small-molecule inhibitors targeting various diseases. For instance, researchers have explored its utility in creating kinase inhibitors, which are critical in cancer therapy. The iodine atom's position allows for selective modifications, enabling the design of molecules with high specificity and efficacy. This has led to several promising candidates entering preclinical trials.
The pharmaceutical industry has also leveraged CAS No. 38418-25-6 to develop novel antimicrobial agents. The structural features of p-Iodoacetoacetanilide facilitate the introduction of pharmacophores that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such innovations are particularly relevant in the face of rising antibiotic resistance, making this compound a subject of intense interest.
Beyond pharmaceuticals, p-Iodoacetoacetanilide finds applications in materials science, where it is used to synthesize polymers with tailored properties. Its ability to undergo cross-coupling reactions makes it an excellent candidate for creating advanced materials with enhanced durability and functionality. These developments underscore the compound's broad utility across different scientific disciplines.
The synthesis of p-iodoacetoacetanilide typically involves iodination of acetoacetanilide derivatives under controlled conditions. Advances in synthetic methodologies have improved yield and purity, making it more accessible for industrial-scale production. These improvements have been driven by the growing demand for high-quality intermediates in drug development.
In conclusion, p-Iodoacetoacetanilide (CAS No. 38418-25-6) is a multifunctional compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it indispensable in the creation of bioactive molecules and advanced materials. As research continues to uncover new applications, this compound is poised to remain a cornerstone in both academic and industrial settings.
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